
3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
Descripción general
Descripción
3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride, also known as AMMIH, is a chemical compound with the molecular formula C12H16ClN3O. It belongs to the class of indole. The compound has a molecular weight of 226.71 . It is stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-1-ethyl-5-methyl-1H-indol-2-ol hydrochloride . The InChI code is 1S/C11H14N2O.ClH/c1-3-13-9-5-4-7(2)6-8(9)10(12)11(13)14;/h4-6,14H,3,12H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 226.71 .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
The compound has been explored in the context of synthesizing new molecules with potential antiviral activity. For instance, compounds structurally related to 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride were synthesized and their antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and A/Aichi/2/69 (H3N2) were studied. However, these compounds did not exhibit significant activity against these viruses, except for specific hydrochlorides of the ethyl esters which effectively suppressed influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and demonstrated high in vivo efficacy in influenza pneumonia models in mice at certain dosages (Ivashchenko et al., 2014).
Polymorphism in Pharmaceutical Compounds
The compound is also a subject of interest in studying the polymorphism of certain investigational pharmaceutical compounds. Spectroscopic and diffractometric techniques were employed to characterize two polymorphic forms of a compound structurally similar to 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride. This study contributed to the understanding of challenges in the analytical and physical characterization of such compounds due to their similar spectra and diffraction patterns (Vogt et al., 2013).
Chemical Transformations and Synthesis
Various chemical transformations and synthetic pathways involving compounds similar to 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride have been explored. For instance, the oxidation, reduction, and other chemical treatments of 2-ethyl-2-methyl-2,3-dihydro-1H-indole led to the production of derivatives with potential applications in different fields. Such studies are crucial for expanding the scope of synthetic chemistry and exploring the potential of these compounds in various applications (Latypova et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-1-ethyl-5-methyl-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-3-13-9-5-4-7(2)6-8(9)10(12)11(13)14;/h4-6,10H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBGOPVMCFUXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C(C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
CAS RN |
1443979-70-1 | |
| Record name | 2H-Indol-2-one, 3-amino-1-ethyl-1,3-dihydro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



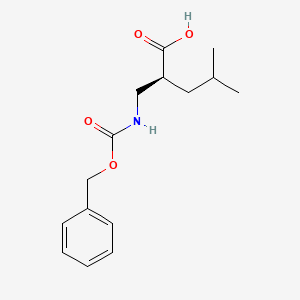
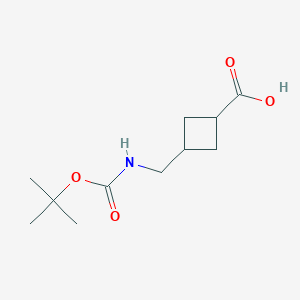

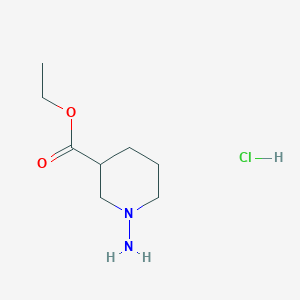

![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
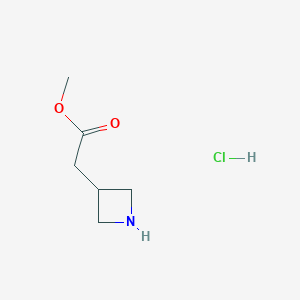
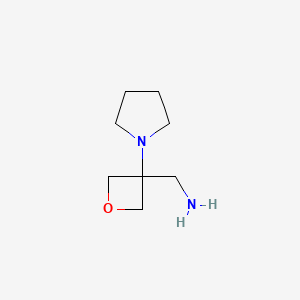

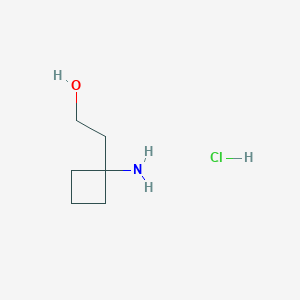


![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)
